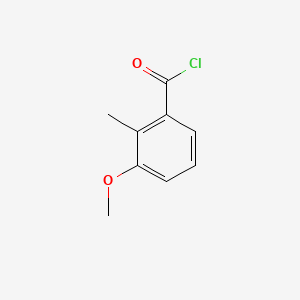

2-Methyl-3-methoxybenzoyl chloride

概要

説明

2-Methyl-3-methoxybenzoyl chloride is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Methyl-3-methoxybenzoyl chloride, with the molecular formula CHClO and a molecular weight of 184.62 g/mol, is an acid chloride widely used in organic synthesis, particularly in the production of agrochemicals such as insecticides and pesticides. This compound is recognized for its role as an intermediate in the synthesis of Methoxyfenozide, a selective insect growth regulator that exhibits low toxicity to mammals while effectively targeting insect populations.

The compound can be synthesized through various methods, typically involving the reaction of 2-Methyl-3-methoxybenzoic acid with thionyl chloride or oxalyl chloride. This transformation converts the carboxylic acid into its corresponding acid chloride. The general reaction can be represented as follows:

Where R represents the 2-Methyl-3-methoxy group. The synthesis conditions are generally mild, allowing for efficient production with minimal byproducts .

Biological Activity

The primary biological activity associated with this compound is linked to its application in the synthesis of Methoxyfenozide. This compound acts as an insect growth regulator (IGR), which interferes with the normal development of insects, leading to their eventual death or inability to reproduce. Methoxyfenozide is particularly noted for its selective toxicity, making it a valuable tool in integrated pest management strategies.

Methoxyfenozide mimics the action of natural hormones in insects, specifically ecdysteroids, which are crucial for molting and development. By binding to ecdysteroid receptors, it disrupts normal hormonal signaling pathways, leading to abnormal development and mortality in target insect species while exhibiting significantly lower toxicity to mammals .

Case Studies and Research Findings

- Insecticidal Efficacy : A study demonstrated that formulations containing Methoxyfenozide derived from this compound were effective against various lepidopteran pests. The results indicated a significant reduction in larval populations when exposed to treated foliage compared to untreated controls.

- Environmental Impact : Research has shown that Methoxyfenozide has a favorable environmental profile due to its low persistence in soil and water, which minimizes potential ecological risks associated with chemical runoff.

- Toxicological Studies : Toxicity studies conducted on non-target organisms revealed that Methoxyfenozide exhibits minimal acute toxicity levels, reinforcing its classification as a safer alternative to conventional insecticides .

Comparative Analysis

To further illustrate the unique characteristics of this compound and its derivatives, a comparison table is provided below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CHClO | Intermediate for Methoxyfenozide; selective IGR |

| Methoxyfenozide | CHClO | Effective against lepidopteran pests; low mammalian toxicity |

| Benzoyl chloride | CHClO | Simpler structure; widely used as an acylating agent |

科学的研究の応用

Synthesis of Agrochemicals

Insect Growth Regulators

One of the primary applications of 2-Methyl-3-methoxybenzoyl chloride is as an intermediate in the synthesis of Methoxyfenozide , a selective insect growth regulator (IGR). Methoxyfenozide is known for its low toxicity to mammals while effectively controlling various insect populations. The compound acts by mimicking the hormone ecdysone, which is crucial for insect molting and development. The synthesis involves converting 2-Methyl-3-methoxybenzoic acid into its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride .

Synthetic Methodology

The synthesis of this compound can be achieved through several methods:

- Using Thionyl Chloride : This method involves reacting 2-Methyl-3-methoxybenzoic acid with thionyl chloride, which facilitates the conversion into the acid chloride with minimal byproducts.

- Grignard Reaction : A more environmentally friendly synthetic route utilizes Grignard reagents. In this method, 2-Methyl-3-methoxyphenyl magnesium chloride reacts with a trichloromethyl carbonic ester under controlled conditions to produce the desired benzoyl chloride .

Case Study: Methoxyfenozide Production

Research has demonstrated that the application of this compound in producing Methoxyfenozide leads to efficient pest control with minimal environmental impact. In laboratory settings, Methoxyfenozide has shown effective control over lepidopteran pests while exhibiting low toxicity to non-target organisms .

Table: Comparison of Synthesis Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Thionyl Chloride | Simple and widely used | Produces toxic byproducts |

| Grignard Reaction | Environmentally friendly, mild conditions | Requires careful handling of reagents |

The biological activity of this compound extends beyond its use in agrochemicals. It has been identified as a potential candidate for further research into its effects on cellular processes, particularly in cancer research where compounds that induce multipolar spindle formation are being studied for their ability to target cancer cells effectively .

特性

IUPAC Name |

3-methoxy-2-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKZGIVKHPCDFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885269 | |

| Record name | Benzoyl chloride, 3-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzoyl chloride, 3-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

24487-91-0 | |

| Record name | 3-Methoxy-2-methylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24487-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 3-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 3-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。